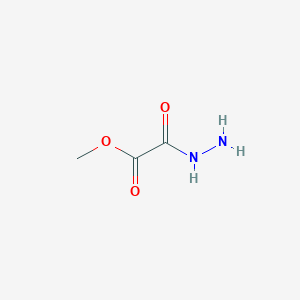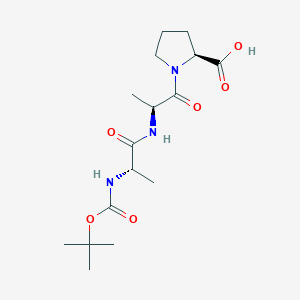
Boc-ala-ala-pro-OH
Übersicht
Beschreibung
“Boc-ala-ala-pro-OH” is a compound with the molecular formula C16H27N3O6 . The Boc (tert-butyloxycarbonyl) group is a common protecting group used in peptide synthesis, as seen in the synthesis of various peptides and oligonucleotides. It is used to protect the amino group during the synthesis process and can be removed under acidic conditions.
Synthesis Analysis
The synthesis of peptides containing the Boc group is well-documented. For instance, the undecapeptides Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe and its analogs were synthesized to model the helical N-terminal part of alamethicin. Similarly, the synthesis of the model tripeptide Boc-Gly-S-Ala-Aib-OMe and its monothiated analogs was achieved, demonstrating the versatility of the Boc group in peptide synthesis.
Molecular Structure Analysis
The molecular structure of peptides containing the Boc group has been analyzed using various techniques. For example, the crystal structure of Boc-L-Ala- [Aib-Ala]2-Glu (OBzl)-Ala- [Aib-Ala]2-OMe revealed an α-helical conformation stabilized by α-aminoisobutyric acid residues. The crystal structure of Boc-Gly-S-Ala-Aib-OMe showed a type-III β-turn, indicating that the Boc group does not hinder the formation of secondary structures in peptides.
Chemical Reactions Analysis
The Boc group is involved in the synthesis and deprotection steps of peptide synthesis. It is typically introduced using Boc-anhydride and removed by acidolysis, often with trifluoroacetic acid or hydrochloric acid in organic solvents. The stability of the Boc group under synthesis conditions allows for the construction of complex peptide structures without premature deprotection.
Physical And Chemical Properties Analysis
The physical and chemical properties of the Boc group contribute to its widespread use in peptide synthesis. It is a bulky, hydrophobic group that provides steric protection to the amino group. Its removal is relatively straightforward, which is crucial for the final deprotection step in peptide synthesis. The Boc group’s compatibility with various solvents and reagents makes it a versatile choice for different synthesis strategies.
Wissenschaftliche Forschungsanwendungen
Biochemistry and Peptide Synthesis
Application Summary
“Boc-ala-ala-pro-OH” is used in the field of biochemistry, specifically in peptide synthesis . It’s a type of protected amino acid used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds .
Methods of Application
The peptide coupling reaction of “Boc-ala-ala-pro-OH” with other amino acids or peptides is typically carried out using the mixed anhydride method with isobutyl chloroformate and N-methylmorpholine, using THF (Tetrahydrofuran) as the solvent .
Results and Outcomes
The use of “Boc-ala-ala-pro-OH” in peptide synthesis has been shown to be effective. For example, it has been used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues . It has also been used in the resolution of racemic mixtures of certain compounds .
Preparation of Antibacterial Agents
Application Summary
“Boc-ala-ala-pro-OH” can be used in the preparation of antibacterial agents . Antibacterial agents are substances that inhibit the growth of bacteria and are often used in medicine to treat bacterial infections .
Methods of Application
The specific methods of application for this use case are not detailed in the sources. However, the synthesis of antibacterial agents typically involves a series of chemical reactions, including the coupling of “Boc-ala-ala-pro-OH” with other compounds to form the active antibacterial molecule .
Results and Outcomes
The use of “Boc-ala-ala-pro-OH” in the preparation of antibacterial agents could potentially lead to the development of new drugs for treating bacterial infections . However, the specific results or outcomes obtained from this application are not provided in the sources .
Building Block for Rhodamine-Derived Enzyme Substrates
Application Summary
“Boc-ala-ala-pro-OH” has been used as a building block for obtaining rhodamine-derived enzyme substrates . Rhodamine-derived enzyme substrates are often used in biological research to study enzyme activity .
Methods of Application
The specific methods of application for this use case are not detailed in the sources. However, the synthesis of rhodamine-derived enzyme substrates typically involves a series of chemical reactions, including the coupling of “Boc-ala-ala-pro-OH” with other compounds to form the substrate molecule .
Results and Outcomes
The use of “Boc-ala-ala-pro-OH” in the preparation of rhodamine-derived enzyme substrates could potentially lead to the development of new tools for studying enzyme activity in biological research . However, the specific results or outcomes obtained from this application are not provided in the sources .
Safety And Hazards
The safety data sheet for “Boc-ala-ala-pro-OH” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
“Boc-ala-ala-pro-OH” and related compounds play a significant role in the protection of proteins against radical-induced alterations. They are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . These kits, mixture solutions, and collagen matrices fulfill a myriad of essential laboratory functions for developing relationships between proteins and other cellular components .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXQIHRIIHENX-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ala-ala-pro-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



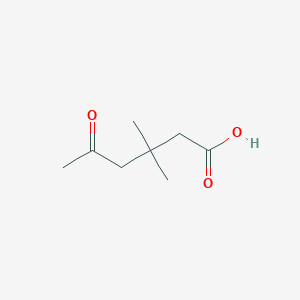
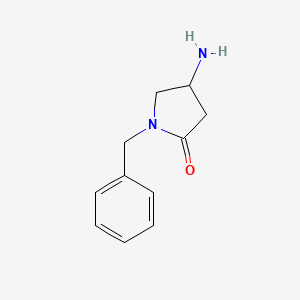
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
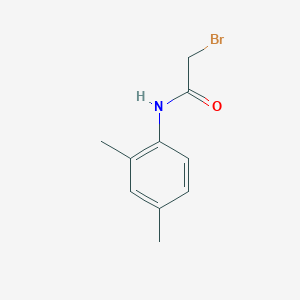
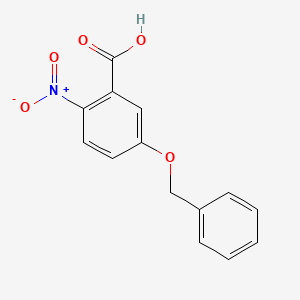

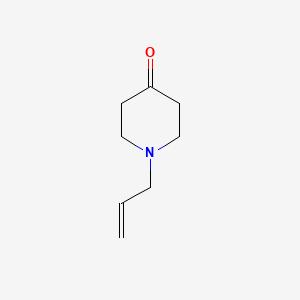
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
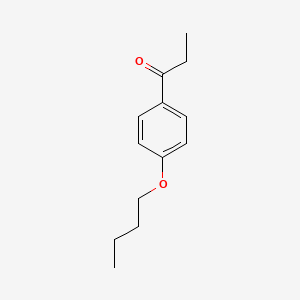
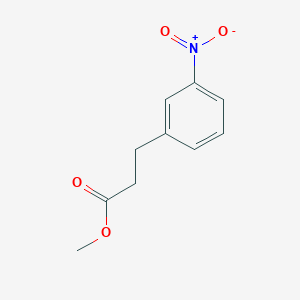
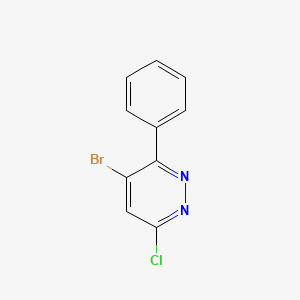
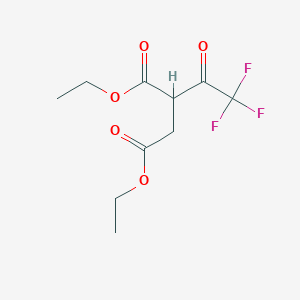
![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)
